

# A Comparative Analysis of Theoretical and Experimental Properties of 1,3-Dimethylcyclopentanol

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## Compound of Interest

Compound Name: 1,3-Dimethylcyclopentanol

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In the landscape of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. This guide provides a detailed comparison of the computationally predicted (theoretical) and empirically determined (experimental) properties of **1,3-Dimethylcyclopentanol**. To provide a broader context, its properties are also compared with structurally related compounds: its non-hydroxylated counterpart, 1,3-dimethylcyclopentane, and a positional isomer, 1-methylcyclopentanol. This analysis serves as a crucial resource for researchers, aiding in the prediction of molecular behavior, the design of synthetic routes, and the development of new chemical entities.

## Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key theoretical and experimental physicochemical properties of **1,3-Dimethylcyclopentanol** and its selected alternatives. This quantitative data allows for a direct comparison between predicted and measured values, highlighting the accuracy of computational models and the nuances of molecular structure on physical characteristics.

Property	1,3-Dimethylcyclopentanol	1,3-Dimethylcyclopentane	1-Methylcyclopentanol
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O	C <sub>7</sub> H <sub>14</sub>	C <sub>6</sub> H <sub>12</sub> O
Molecular Weight (g/mol)	114.19[1][2][3]	98.19[4][5]	100.16
Boiling Point (°C)			
Theoretical	189.44 (Joback method)[2]	-	-
Experimental	70 @ 20 Torr[6]	91.18	135-136
Melting Point (°C)			
Theoretical	-	-	-
Experimental	-18.6[2]	-138.55	36-37
Density (g/mL)			
Theoretical	-	0.7361 (estimate)	-
Experimental	-	-	0.904 @ 25 °C
Octanol-Water Partition Coefficient (logP)			
Theoretical	1.557 (Crippen method)[2]	3.2 (Computed)[4][5]	1.135 (est.)[7]
Experimental	-	-	-

Note: Experimental data for some properties of **1,3-Dimethylcyclopentanol**, such as boiling point at standard pressure and density, are not readily available in the cited literature. The provided boiling point is at reduced pressure.

# Spectroscopic Analysis: Unveiling Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. Below is a comparison of key spectral features for **1,3-Dimethylcyclopentanol**.

## Infrared (IR) Spectroscopy:

- **1,3-Dimethylcyclopentanol**: Experimental IR spectra show a characteristic broad peak corresponding to the O-H stretch of the alcohol group, typically in the range of 3200-3600  $\text{cm}^{-1}$ . Strong C-H stretching vibrations are observed around 2850-3000  $\text{cm}^{-1}$ .[\[1\]](#)[\[8\]](#)
- 1,3-Dimethylcyclopentane: Lacking the hydroxyl group, its IR spectrum is dominated by C-H stretching and bending vibrations.[\[5\]](#)
- 1-Methylcyclopentanol: The experimental IR spectrum is characterized by a prominent O-H stretching band and C-H stretching absorptions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^{13}\text{C}$  NMR of **1,3-Dimethylcyclopentanol**: An experimental  $^{13}\text{C}$  NMR spectrum is available, which would show distinct signals for the seven carbon atoms in the molecule.[\[1\]](#) The carbon bearing the hydroxyl group would appear in the downfield region (typically 60-80 ppm).
- $^1\text{H}$  NMR of 1-Methylcyclopentanol: The  $^1\text{H}$  NMR spectrum of 1-methylcyclopentanol has been reported.[\[13\]](#) The proton of the hydroxyl group typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

## Experimental Protocols

The experimental values presented in this guide are determined through established laboratory techniques. The following are brief overviews of the methodologies for the key experiments.

### 1. Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

- **Apparatus:** A distillation flask containing the sample, a heating mantle, a condenser, a thermometer, and a receiving flask.
- **Procedure:** The liquid is heated in the distillation flask. The vapor travels up into the condenser, where it is cooled by circulating water and condenses back into a liquid, which is collected in the receiving flask. The temperature at which the liquid is continuously boiling and condensing is recorded as the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the apparatus.

## 2. Melting Point Determination:

The melting point of a solid is the temperature at which it changes state from solid to liquid.

- **Apparatus:** A melting point apparatus, which typically consists of a heated block with a sample holder and a thermometer or a digital temperature sensor. Capillary tubes are used to hold the sample.
- **Procedure:** A small amount of the powdered solid is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded as the melting point.

## 3. Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

- **Apparatus:** An infrared spectrometer (e.g., FTIR - Fourier Transform Infrared).
- **Procedure:** A small sample of the compound is placed in the path of an infrared beam. For liquids, this can be done by placing a drop between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrometer measures the amount of light absorbed at different wavelengths, and the resulting spectrum is a plot of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

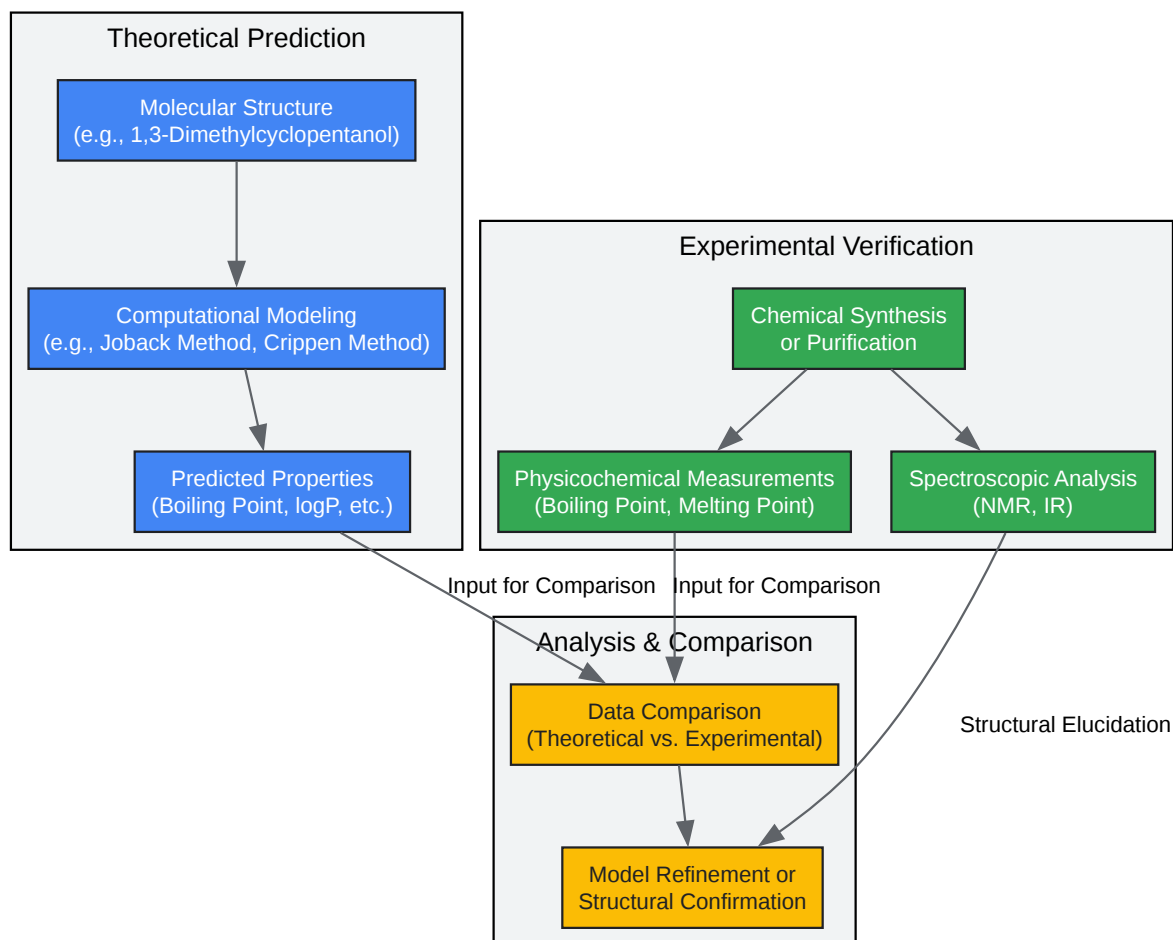
## 4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

- Apparatus: A Nuclear Magnetic Resonance spectrometer.
- Procedure: A sample is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the signals emitted by the atomic nuclei are detected. The resulting NMR spectrum shows a series of peaks, where the chemical shift, integration, and multiplicity of each peak provide information about the chemical environment of the corresponding nuclei.

## Workflow: From Theory to Experimental Verification

The process of characterizing a chemical compound often involves a synergistic interplay between theoretical predictions and experimental validation. The following diagram illustrates this logical workflow.



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